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Boc-bipiperidine-ethynylbenzoic acid

Cat. No.: B13895756
M. Wt: 412.5 g/mol
InChI Key: CKVUNMOAVOFHIQ-UHFFFAOYSA-N
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Description

Contextual Significance of Bipiperidine and Ethynylbenzoic Acid Moieties in Advanced Organic Synthesis

The bipiperidine and ethynylbenzoic acid components of the title compound each bring a unique set of properties that are highly valued in the field of advanced organic synthesis, particularly in the realm of medicinal chemistry.

The bipiperidine moiety serves as a rigid and sterically defined linker. In complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the linker's rigidity and spatial orientation are critical for inducing the desired protein-protein interactions. researchgate.net The piperidine (B6355638) rings within the bipiperidine structure can also enhance the solubility and metabolic stability of the final compound. researchgate.net The incorporation of such heterocyclic scaffolds is a recognized strategy to move away from overly flexible linear alkyl and ether linkers, thereby improving the pharmacokinetic properties of the resulting therapeutic agent. nih.gov

The ethynylbenzoic acid moiety provides several key functionalities. The ethynyl (B1212043) group, a terminal alkyne, is a versatile handle for a variety of chemical transformations. It is a key participant in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of stable triazole rings to connect different molecular fragments. medchemexpress.com This reaction is widely used in bioconjugation and materials science. Furthermore, the ethynyl group, when attached to a phenyl ring, creates a rigid and linear segment, which is crucial for controlling the distance and geometry between different parts of a molecule. nih.gov The benzoic acid portion of this moiety provides a convenient attachment point for other molecular components through standard amide or ester bond formation.

Strategic Importance of the tert-Butyloxycarbonyl (Boc) Protecting Group in Multistep Synthesis

The tert-Butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, and its presence in Boc-bipiperidine-ethynylbenzoic acid is of strategic importance for multistep synthetic routes. Protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions during a chemical transformation at another site in the molecule.

The Boc group is particularly favored for several reasons:

Stability: It is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for a broad scope of chemical manipulations on other parts of the molecule without affecting the protected amine.

Ease of Cleavage: The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). This orthogonality allows for selective deprotection without disturbing other acid-labile or base-labile protecting groups that may be present in the molecule.

Improved Solubility: The bulky and lipophilic nature of the tert-butyl group can enhance the solubility of synthetic intermediates in organic solvents, facilitating purification and handling.

In the context of synthesizing complex molecules like PROTACs, the Boc group on the bipiperidine nitrogen allows for the controlled and sequential addition of other molecular fragments, ensuring the precise construction of the final, intricate architecture.

Research Trajectory and Versatility of this compound as a Molecular Scaffold

The primary and most well-documented application of this compound is as a linker in the synthesis of PROTACs. medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

A notable example of its application is in the synthesis of ARD-61 , an androgen receptor (AR) degrader. medchemexpress.com In this context, this compound serves as the rigid linker connecting the ligand that binds to the androgen receptor and the ligand that recruits the E3 ligase. The specific geometry and rigidity imparted by the bipiperidine and ethynylphenyl components are crucial for the effective formation of the ternary complex (AR-PROTAC-E3 ligase) required for AR degradation. nih.gov

The versatility of this scaffold lies in its modular nature. The Boc-protected amine and the carboxylic acid group serve as two distinct points of attachment, allowing for the convergent synthesis of a wide array of PROTACs and other complex molecules. By changing the ligands attached to either end of the linker, researchers can target different proteins for degradation or other modes of action. The alkyne functionality further extends its versatility, enabling its use in click chemistry applications for bioconjugation or the attachment of imaging agents or other functionalities.

Scope and Objectives of Research on this compound

The research centered on this compound and structurally similar linkers is primarily driven by the need to develop more effective and specific targeted protein degraders. The key objectives of this research include:

Optimization of PROTAC Potency and Selectivity: The rigid nature of the this compound linker is hypothesized to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex. Research aims to fine-tune the length and rigidity of such linkers to maximize the degradation efficiency and selectivity for the target protein. nih.gov

Improvement of Pharmacokinetic Properties: A significant challenge in PROTAC development is achieving good oral bioavailability and metabolic stability, often hindered by their high molecular weight and flexible linkers. The incorporation of rigid and polar motifs like bipiperidine is a key strategy to address these challenges. researchgate.netnih.gov Research focuses on how such linkers can improve solubility and reduce susceptibility to metabolic degradation.

Overcoming Drug Resistance: PROTACs offer a novel mechanism to combat drug resistance. For instance, in the context of prostate cancer, resistance to traditional androgen receptor antagonists can emerge. PROTACs synthesized using linkers like this compound can degrade the entire receptor protein, offering a way to overcome resistance mechanisms.

Expansion of the "Druggable" Proteome: By enabling the degradation of proteins that have been traditionally difficult to target with small molecule inhibitors, PROTACs are expanding the range of "druggable" targets. The development of versatile linkers like this compound is crucial for the rapid synthesis and screening of PROTAC libraries to identify degraders for novel protein targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N2O4 B13895756 Boc-bipiperidine-ethynylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

4-[2-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidin-4-yl]ethynyl]benzoic acid

InChI

InChI=1S/C24H32N2O4/c1-24(2,3)30-23(29)26-16-12-21(13-17-26)25-14-10-19(11-15-25)5-4-18-6-8-20(9-7-18)22(27)28/h6-9,19,21H,10-17H2,1-3H3,(H,27,28)

InChI Key

CKVUNMOAVOFHIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Boc Bipiperidine Ethynylbenzoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for Boc-bipiperidine-ethynylbenzoic Acid

A retrosynthetic analysis of the target molecule, 4-((1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4-yl)ethynyl)benzoic acid, identifies several logical points for disconnection. The most apparent disconnections are at the C-C triple bond and the C-N bond linking the two piperidine (B6355638) rings.

Disconnection 1 (C(sp)-C(sp²) bond): The primary disconnection is at the ethynyl (B1212043) linkage, suggesting a cross-coupling reaction. This leads back to two key intermediates: a terminal alkyne-functionalized Boc-bipiperidine and a halogenated benzoic acid derivative (e.g., 4-iodobenzoic acid). This strategy points towards a Sonogashira coupling reaction, a powerful method for forming C(sp)-C(sp²) bonds. gold-chemistry.orgwikipedia.orglibretexts.org

Disconnection 2 (C-N bond of the bipiperidine): The bond between the two piperidine rings can be disconnected. This suggests a nucleophilic substitution or a reductive amination reaction between a suitably functionalized piperidine (the electrophile, e.g., 1-Boc-4-oxopiperidine) and another piperidine molecule (the nucleophile, e.g., piperidine itself or a derivative).

Disconnection 3 (Boc protecting group): The tert-butoxycarbonyl (Boc) group is a protecting group for the secondary amine. Retrosynthetically, its removal reveals the free bipiperidine amine, which would be protected at a suitable stage in the forward synthesis to prevent unwanted side reactions.

This analysis suggests a convergent synthetic plan: the separate synthesis of the Boc-protected bipiperidine core with a terminal alkyne (or a precursor) and a functionalized benzoic acid, followed by their coupling.

Synthesis of the Bipiperidine Core Scaffold: Diastereoselective and Enantioselective Approaches

The 1,4'-bipiperidine scaffold is a common motif in pharmacologically active compounds. nih.gov Its synthesis can be achieved through several methods, with an increasing focus on controlling stereochemistry.

A prevalent method for constructing the bipiperidine core is through reductive amination . This typically involves the reaction of two piperidine fragments, one containing a ketone and the other a secondary amine. For the target molecule, this would involve reacting 4-piperidone (B1582916) with a Boc-protected piperidine derivative.

Diastereoselective and Enantioselective Strategies: While the specific Boc-bipiperidine in the target molecule is achiral, the synthesis of substituted or analogous piperidine systems often requires stereocontrol. nih.gov

Substrate-Controlled Diastereoselectivity: When chiral piperidine precursors are used, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. For example, Rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and reduction can produce highly substituted tetrahydropyridines with high diastereoselectivity, which can then be fully reduced to piperidines. nih.gov

Catalyst-Controlled Enantioselectivity: The use of chiral catalysts can induce enantioselectivity in the formation of the piperidine ring. Organocatalytic methods, for instance, have been developed for the enantioselective synthesis of functionalized piperidines from simple starting materials like malonamides and cinnamaldehydes. thieme-connect.de Chiral lactams have also been employed as precursors for the enantioselective synthesis of 2-arylpiperidines. rsc.org

A general synthetic route to the required 1'-Boc-1,4'-bipiperidine precursor often starts from commercially available materials, as outlined below.

StepReactant 1Reactant 2Reagents/ConditionsProduct
14-HydroxypyridineH₂Pd/C, Acetic Acid4-Hydroxypiperidine
24-Hydroxypiperidine1-Boc-4-piperidoneNaBH(OAc)₃, DCE1'-Boc-4-hydroxy-1,4'-bipiperidine
31'-Boc-4-hydroxy-1,4'-bipiperidineDess-Martin PeriodinaneCH₂Cl₂1'-Boc-1,4'-bipiperidin-4-one
41'-Boc-1,4'-bipiperidin-4-one(Trimethysilyl)acetylenen-BuLi, THF1'-(tert-Butoxycarbonyl)-4-((trimethylsilyl)ethynyl)-[1,4'-bipiperidin]-4-ol
51'-(tert-Butoxycarbonyl)-4-((trimethylsilyl)ethynyl)-[1,4'-bipiperidin]-4-olK₂CO₃Methanol4-Ethynyl-1'-(tert-butoxycarbonyl)-[1,4'-bipiperidine]

This represents a plausible, generalized pathway. Specific conditions may vary based on literature procedures.

Introduction of the Ethynylbenzoic Acid Moiety: Coupling Reactions and Functionalization Strategies

The introduction of the ethynylbenzoic acid moiety is most efficiently achieved via a palladium- and copper-catalyzed cross-coupling reaction, specifically the Sonogashira coupling . wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orglibretexts.org

The key reactants for this step are:

The terminal alkyne: The Boc-protected ethynyl-bipiperidine synthesized previously.

The aryl halide: Typically 4-iodobenzoic acid or 4-bromobenzoic acid, as iodides and bromides are more reactive in this coupling than chlorides.

Reaction Conditions for Sonogashira Coupling: The reaction is typically carried out under mild conditions, which is advantageous for complex molecules. wikipedia.org

ComponentExamplePurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The primary catalyst for the cross-coupling cycle.
Copper(I) Co-catalyst Copper(I) iodide (CuI)Co-catalyst that facilitates the reaction, allowing it to proceed at lower temperatures. gold-chemistry.org
Base Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA)Acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.
Solvent Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)To dissolve the reactants.

The reaction proceeds through a catalytic cycle involving both palladium and copper. While effective, efforts have been made to develop copper-free Sonogashira couplings to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org

Integration and Selective Deprotection of the Boc Group in Synthesis Pathways

The use of protecting groups is a fundamental strategy in multi-step organic synthesis to mask reactive functional groups. jocpr.comorganic-chemistry.org In the synthesis of this compound, the tert-butoxycarbonyl (Boc) group serves to protect the secondary amine of the bipiperidine core. genscript.com

Integration (Protection): The Boc group is introduced to an amine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (TEA) or in a solvent such as tetrahydrofuran (THF). genscript.comjk-sci.com This reaction is generally high-yielding and forms a stable carbamate (B1207046) that prevents the amine nitrogen from acting as a nucleophile or base in subsequent steps, such as the Sonogashira coupling. jk-sci.com

Selective Deprotection: A key advantage of the Boc group is its lability under acidic conditions, while being stable to many other reagents. genscript.com This allows for its selective removal without disturbing other parts of the molecule. organic-chemistry.org

Reagents: Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). genscript.comjk-sci.com

Mechanism: The acid protonates the Boc group, leading to its cleavage into carbon dioxide, isobutene (or tert-butyl cation), and the free amine. genscript.comacsgcipr.org

Orthogonality: The acid-lability of the Boc group makes it orthogonal to other protecting groups like the Fmoc group (removed by base) or benzyl (B1604629) groups (removed by hydrogenolysis), which is a crucial concept in the synthesis of complex molecules. jocpr.comorganic-chemistry.org

Care must be taken during deprotection, as the generated tert-butyl cation can potentially alkylate nucleophilic sites on the substrate. acsgcipr.org The use of scavengers can mitigate this side reaction.

Comparative Analysis of Synthetic Routes for Efficiency, Atom Economy, and Scalability

When designing a synthesis for a molecule like this compound, several factors beyond the chemical yield must be considered.

MetricDescriptionApplication to Synthesis
Efficiency Often measured by the number of steps and overall yield. Fewer steps and higher yields per step lead to a more efficient process.A convergent synthesis, where the bipiperidine and benzoic acid fragments are made separately and then coupled, is generally more efficient than a linear synthesis for complex molecules.
Atom Economy A concept of green chemistry that measures the efficiency of a reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. primescholars.comprimescholars.comAddition and cycloaddition reactions have excellent atom economy. Substitution and elimination reactions are less ideal. Cross-coupling reactions like Sonogashira have moderate atom economy due to the use of stoichiometric bases and the generation of salt byproducts.
Scalability The ability to perform the synthesis on a larger, industrial scale safely and economically. gappeptides.comFactors include the cost and availability of reagents, safety of the reaction conditions (e.g., avoiding pyrophoric reagents like n-BuLi if possible), ease of purification (e.g., crystallization vs. chromatography), and robustness of the reaction. gappeptides.comnih.gov The mild conditions of the Sonogashira coupling make it generally scalable.

Comparing a potential route using Sonogashira coupling versus an alternative, such as a different cross-coupling reaction (e.g., Heck or Suzuki followed by functional group manipulation), would involve evaluating these metrics. The Sonogashira coupling is often preferred for its directness in forming the aryl-alkyne bond.

Sustainable Chemistry Principles and Methodologies in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules is of growing importance. rasayanjournal.co.inrsc.orgnih.gov This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

Solvent Choice: Traditional organic solvents like DCM and DMF could potentially be replaced with greener alternatives such as cyclopentyl methyl ether (CPME) or bio-derived solvents like dimethyl isosorbide (B1672297) (DMI). organic-chemistry.orgmonash.edu Some reactions might even be performed in water. organic-chemistry.org

Catalysis: The use of highly efficient, recyclable heterogeneous catalysts instead of homogeneous ones can simplify purification and reduce metal waste. nih.gov For amine synthesis, iron-catalyzed reactions are being explored as a more sustainable alternative to those using precious metals like palladium. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inrsc.org This has been applied to the synthesis of various nitrogen-containing heterocycles. nih.gov

Atom Economy: As discussed, designing synthetic routes to maximize atom economy is a core principle. This favors addition reactions over substitutions and minimizes the use of protecting groups, which are inherently atom-uneconomical. primescholars.com

Renewable Feedstocks: While not directly applicable to this specific molecule's common synthesis, a broader green chemistry approach considers the use of starting materials derived from renewable resources like biomass. rsc.org

By integrating these principles, the synthesis of this compound can be made more environmentally benign, a crucial consideration for large-scale pharmaceutical manufacturing. rsc.orgunigoa.ac.in

Reaction Mechanisms and Reactivity Profiles of Boc Bipiperidine Ethynylbenzoic Acid

Reactivity of the Ethynyl (B1212043) Group: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Sonogashira Coupling

The terminal ethynyl group is a key reactive handle for conjugation reactions, most notably the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Sonogashira coupling.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.com The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097). The ethynyl group on Boc-bipiperidine-ethynylbenzoic acid readily participates in this reaction, making it a valuable tool for linking the molecule to azide-containing moieties. medchemexpress.com

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is instrumental in forming carbon-carbon bonds. The reactivity of the ethynyl group in this compound allows for its coupling with a wide range of aryl and vinyl halides, further expanding its synthetic utility. The reaction mechanism involves separate, interconnected catalytic cycles for palladium and copper. libretexts.org The palladium cycle includes oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. libretexts.org

Table 1: Comparison of CuAAC and Sonogashira Coupling for the Ethynyl Group

Feature Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Sonogashira Coupling
Reactant Organic Azide Aryl or Vinyl Halide
Catalyst Copper(I) Palladium(0) and Copper(I)
Product 1,2,3-Triazole Aryl or Vinyl Alkyne
Key Intermediate Copper(I) Acetylide Copper(I) Acetylide and Organopalladium complexes
Reaction Conditions Typically mild, often aqueous conditions Generally mild, requires an amine base

Reactivity of the Carboxylic Acid Functionality: Peptide Coupling, Esterification, and Anhydride (B1165640) Formation

The carboxylic acid group on the benzoic acid moiety offers a versatile site for modification through several classical organic reactions.

Peptide coupling reactions are fundamental in the synthesis of amides, including peptides. bachem.com The carboxylic acid of this compound can be activated by a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or onium salts (e.g., HBTU, HATU), to facilitate reaction with a primary or secondary amine. youtube.comyoutube.comuni-kiel.de This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine. uni-kiel.de

Esterification , particularly the Fischer-Speier esterification, involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid. chemguide.co.uklibretexts.orgmasterorganicchemistry.comchemguide.co.uk This reversible reaction produces an ester and water. libretexts.org For aromatic carboxylic acids, such as the one present in the target molecule, the reaction may require heating. chemguide.co.ukchemguide.co.uk

The formation of a symmetric anhydride can be achieved by treating the carboxylic acid with a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). This anhydride can then serve as an activated intermediate for subsequent reactions, for instance, with amines or alcohols to form amides or esters, respectively.

Reactivity of the Boc-Protected Amine: Acid-Mediated and Lewis Acid-Mediated Deprotection Mechanisms

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. total-synthesis.comjk-sci.com

Acid-mediated deprotection is the most common method for removing the Boc group. youtube.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leads to the protonation of the carbonyl oxygen of the Boc group. jk-sci.comcommonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which can be trapped by a scavenger, to form a carbamic acid intermediate. commonorganicchemistry.comacsgcipr.org This intermediate then readily decarboxylates to yield the free amine. jk-sci.comcommonorganicchemistry.com

Lewis acid-mediated deprotection offers an alternative, often milder, method for Boc group removal. Lewis acids such as zinc bromide (ZnBr₂) can coordinate to the carbonyl oxygen, facilitating the cleavage of the tert-butyl group. jk-sci.com This method can sometimes offer selectivity in the presence of other acid-sensitive functional groups. jk-sci.com

Table 2: Common Reagents for Boc Deprotection

Deprotection Method Common Reagents Mechanism
Acid-Mediated Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) Protonation, loss of tert-butyl cation, decarboxylation of carbamic acid. commonorganicchemistry.com
Lewis Acid-Mediated Zinc Bromide (ZnBr₂), Trimethylsilyl iodide (TMSI) Coordination to carbonyl oxygen, cleavage of tert-butyl group.

Stereochemical Considerations and Conformation-Dependent Reactivity of the Bipiperidine Core

The bipiperidine core of the molecule introduces significant stereochemical complexity. Each piperidine (B6355638) ring can exist in a chair conformation, and the substituents on each ring can adopt either an axial or equatorial position. nih.gov The relative orientation of the two piperidine rings with respect to each other adds another layer of conformational possibilities.

Kinetic and Thermodynamic Aspects of Key Transformation Reactions

The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic principles.

For the Sonogashira coupling , the rate-limiting step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reaction is typically thermodynamically favorable. Studies have determined activation enthalpies (ΔH‡) for the Sonogashira coupling of various aryl halides, with aryl iodides generally exhibiting lower activation barriers than aryl bromides or chlorides. nih.govresearchgate.net

Peptide bond formation is a thermodynamically unfavorable (endergonic) process, meaning it requires energy input to proceed. stackexchange.comechemi.commedschoolcoach.com Coupling reagents are used to overcome this thermodynamic barrier by creating a high-energy activated intermediate. medschoolcoach.com Kinetically, the reaction rate is dependent on the concentration of the activated species and the nucleophilicity of the amine. reddit.comaklectures.com

The acid-mediated deprotection of the Boc group is a thermodynamically favorable process due to the formation of stable products: the free amine, carbon dioxide, and a stable carbocation (or its products). commonorganicchemistry.com Kinetically, the reaction rate is dependent on the concentration of the acid.

Table 3: General Thermodynamic and Kinetic Parameters for Key Reactions

Reaction ΔG (Gibbs Free Energy) Activation Energy (Ea) Key Factors Influencing Rate
Sonogashira Coupling Generally Negative (Exergonic) Moderate Nature of halide, palladium catalyst, ligands, temperature. nih.govresearchgate.net
Peptide Coupling Positive (Endergonic) without coupling agent High without catalyst Type of coupling reagent, solvent, steric hindrance. medschoolcoach.comreddit.com
Boc Deprotection Negative (Exergonic) Low to Moderate Acid concentration, temperature. acsgcipr.org

Derivatization and Structural Modification Strategies of Boc Bipiperidine Ethynylbenzoic Acid

Functionalization through the Ethynyl (B1212043) Linkage: Hetero- and Homogeneous Click Chemistry Applications

The terminal ethynyl group is a highly valuable functional handle for derivatization, primarily through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". This approach allows for the efficient and specific formation of a stable triazole linkage under mild conditions. nih.gov Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions of this reaction can be employed to conjugate Boc-bipiperidine-ethynylbenzoic acid with a wide array of molecules.

In heterogeneous click chemistry , a copper(I) catalyst, often supported on a solid phase, is used. This facilitates catalyst removal and product purification. Homogeneous click chemistry , on the other hand, typically employs a soluble copper(I) source, often generated in situ from a copper(II) salt and a reducing agent.

These click reactions are instrumental in attaching various functionalities, including:

Biomolecules: Peptides, proteins, and nucleic acids to study biological interactions.

Fluorescent Dyes and Probes: For imaging and tracking applications.

Small Molecule Ligands: To create bifunctional molecules like PROTACs, where this moiety can be linked to a warhead that binds to a target protein. glpbio.com

The high efficiency and orthogonality of click chemistry make it an ideal strategy for late-stage functionalization. nih.gov

Reactant A (Azide)Reaction TypeCatalystProductPotential Application
Azido-PEG-BiotinCuAACCuSO4/Sodium AscorbateBiotinylated this compoundAffinity-based purification/detection
Fluorescent Azide (B81097) (e.g., Azido-Coumarin)CuAACCopper(I) IodideFluorescently labeled derivativeCellular imaging
Azide-functionalized E3 Ligase LigandSPAACNone (with a cyclooctyne (B158145) partner)PROTAC PrecursorTargeted protein degradation
Small Molecule AzideCuAACTBTA/CuSO4/Sodium AscorbateNovel small molecule conjugateDrug discovery lead generation

Amide and Ester Derivatives via Carboxylic Acid Functionalization for Diverse Research Applications

The carboxylic acid moiety of this compound provides a classical avenue for derivatization through the formation of amide and ester bonds. These reactions are robust and allow for the introduction of a vast range of chemical diversity.

Amide bond formation is typically achieved by activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (1-hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve efficiency and suppress side reactions.

Esterification can be accomplished through several methods, including Fischer esterification (reaction with an alcohol under acidic catalysis) or by coupling the carboxylic acid with an alcohol using reagents like DCC.

These derivatizations are crucial for:

Attaching linkers with varying lengths and flexibilities.

Modulating the physicochemical properties (e.g., solubility, cell permeability) of the final molecule.

Connecting to other pharmacophores or functional groups.

ReagentReaction TypeCoupling AgentProduct ClassExample Application
PropargylamineAmidationEDC/HOBtAmide with terminal alkyneOrthogonal functionalization
2-AminoethanolAmidationHATUHydroxylated amide derivativeImproved solubility
Glycine methyl esterAmidationDCCPeptide-like conjugatePeptidomimetic synthesis
MethanolEsterificationH2SO4 (catalytic)Methyl esterProtecting group/solubility modulation
Polyethylene glycol (PEG)-alcoholEsterificationDCCPEGylated ester derivativeImproved pharmacokinetics

Post-Deprotection Modifications of the Bipiperidine Nitrogen for Expanded Chemical Space

The tert-butyloxycarbonyl (Boc) group on the bipiperidine nitrogen is a stable protecting group that can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). thermofisher.com This deprotection unmasks a secondary amine, which serves as a new point for diversification, significantly expanding the accessible chemical space.

Once deprotected, the secondary amine can undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.

Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

This strategy allows for the introduction of new functionalities after other parts of the molecule have been elaborated, providing a modular approach to synthesis.

Deprotection ReagentFunctionalization ReagentReaction TypeResulting Functional Group
Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)Acetyl chlorideAcylationN-acetyl bipiperidine
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Benzyl (B1604629) bromideAlkylationN-benzyl bipiperidine
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Acetone/Sodium triacetoxyborohydrideReductive AminationN-isopropyl bipiperidine
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Dansyl chlorideSulfonylationN-dansyl sulfonamide

Scaffold-Based Derivatization for Combinatorial Library Synthesis and Lead Optimization

The trifunctional nature of this compound makes it an excellent scaffold for the synthesis of combinatorial libraries, which are crucial for lead discovery and optimization in drug development. nih.govnih.gov By systematically varying the substituents at the three reactive sites, a large number of structurally related compounds can be generated and screened for desired biological activity. mdpi.com

A typical combinatorial approach might involve:

Solid-phase synthesis: Anchoring the molecule to a solid support via the carboxylic acid.

Diversification 1: Performing click chemistry on the ethynyl group with a set of diverse azides.

Diversification 2: Removing the Boc protecting group and acylating the resulting amine with a library of carboxylic acids.

Cleavage: Releasing the final compounds from the solid support for screening.

This scaffold-based approach allows for the rapid exploration of structure-activity relationships (SAR). chempedia.info

Scaffold PositionBuilding Block LibraryChemistryResulting Diversity Element
Ethynyl GroupLibrary of diverse azides (R1-N3)Click Chemistry (CuAAC)Substituted triazole
Carboxylic AcidLibrary of diverse amines (R2-NH2)Amide CouplingAmide functionality
Bipiperidine Nitrogen (post-deprotection)Library of carboxylic acids (R3-COOH)AcylationN-acyl group

Stereoselective Functionalization and Chiral Induction Using the Bipiperidine Scaffold

The bipiperidine core of the molecule contains stereocenters, and its inherent chirality can be exploited to influence the stereochemical outcome of subsequent reactions, a process known as chiral induction. Furthermore, the piperidine (B6355638) rings themselves can be subject to stereoselective functionalization.

While specific examples for this compound are not prevalent, general methodologies for the stereoselective functionalization of N-Boc-piperidine derivatives can be applied. d-nb.infonih.gov These often involve the use of chiral catalysts, such as rhodium complexes, to direct C-H functionalization at specific positions on the piperidine ring with high levels of diastereoselectivity and enantioselectivity. nih.gov

Potential stereoselective modifications could include:

Diastereoselective alkylation: The existing stereochemistry of the bipiperidine could direct the approach of an electrophile to one face of the molecule.

Catalyst-controlled stereoselective reactions: Employing chiral catalysts to introduce new substituents onto the piperidine rings in a stereocontrolled manner. acs.org

Such strategies are advanced and would be employed in later stages of lead optimization where precise control over the three-dimensional structure of the molecule is required to enhance potency and selectivity. acs.org

Position on Bipiperidine ScaffoldReaction TypeReagent/CatalystStereochemical Outcome
C-H bond adjacent to NitrogenC-H InsertionChiral Rhodium CatalystEnantio- and diastereoselective C-C bond formation
Ketone derivative of the scaffoldAsymmetric ReductionChiral Reducing Agent (e.g., CBS reagent)Stereoselective formation of a hydroxyl group
Alkene derivative of the scaffoldAsymmetric DihydroxylationAD-mix-βDiastereoselective diol formation

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Boc-bipiperidine-ethynylbenzoic acid in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the various chemical environments within the molecule. The aromatic protons of the benzoic acid moiety are expected to appear as doublets in the downfield region, typically between 7.5 and 8.0 ppm. The protons of the bipiperidine rings will resonate in the aliphatic region, generally between 1.5 and 4.0 ppm. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group will give rise to a characteristic sharp singlet at approximately 1.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. The carbonyl carbon of the carboxylic acid and the carbamate (B1207046) of the Boc group are expected to resonate at the lower field, typically around 165-175 ppm and 155 ppm, respectively. The quaternary carbons of the ethynyl (B1212043) group would appear in the range of 80-90 ppm, while the aromatic carbons are predicted to be in the 120-140 ppm region. The various carbon atoms of the bipiperidine rings will be observed in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts
Proton Type Predicted Chemical Shift (ppm)
Aromatic (benzoic acid)7.5 - 8.0
Piperidine (B6355638) (axial/equatorial)1.5 - 4.0
Boc (-C(CH₃)₃)~1.4
Predicted ¹³C NMR Chemical Shifts
Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (Carboxylic Acid)165 - 175
Carbonyl (Boc)~155
Aromatic120 - 140
Alkynyl80 - 90
Piperidine25 - 60
Boc (-C(CH₃)₃)~80 (quaternary), ~28 (methyl)

Mass Spectrometry (MS) Techniques: High-Resolution MS, Fragmentation Analysis, and Isotopic Labeling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₂₄H₃₂N₂O₄).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, yielding a characteristic pattern of daughter ions that can be used to confirm the connectivity of the molecule. A key fragmentation pathway for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). reddit.comdoaj.org Other expected fragmentations would involve the cleavage of the bipiperidine linkage and the loss of carbon dioxide from the carboxylic acid group. niscpr.res.in

Predicted Mass Spectrometry Fragmentation
Parent Ion [M+H]⁺ Predicted Fragment Ions (m/z)
413.24[M+H - C₄H₈]⁺ (loss of isobutylene)
[M+H - C₅H₉NO₂]⁺ (loss of Boc group)
Fragments corresponding to the bipiperidine and ethynylbenzoic acid moieties

Isotopic Labeling: While not a routine analysis, isotopic labeling studies, for instance, using ¹³C or ¹⁵N, could be employed to track the fate of specific atoms during synthesis or in metabolic studies, with the mass shifts being readily detectable by MS.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in this compound and for monitoring the progress of its synthesis.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a number of characteristic absorption bands. A broad O-H stretching band from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. utdallas.edulibretexts.org The C=O stretching vibrations of the carboxylic acid and the Boc-carbamate will appear as strong, sharp bands around 1700 cm⁻¹ and 1680 cm⁻¹, respectively. utdallas.edulibretexts.org The C≡C stretching of the internal alkyne is expected to be a weak to medium intensity band in the 2100-2260 cm⁻¹ region. libretexts.orgdummies.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the symmetric and non-polar vibrations in the molecule. The C≡C triple bond of the ethynyl group, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. azom.comias.ac.in The aromatic ring vibrations will also be readily observable. This technique can be used to monitor the formation of the C-C triple bond during a Sonogashira coupling reaction, for instance.

Characteristic Vibrational Frequencies
Functional Group IR Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)~1700 (strong)
C=O (Boc-carbamate)~1680 (strong)
C≡C (Alkyne)2100-2260 (weak-medium)
Aromatic C-H~3030

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state, provided that suitable single crystals can be obtained. This technique can precisely map the atomic positions, bond lengths, bond angles, and torsional angles of the molecule.

The resulting crystal structure would offer invaluable insights into the preferred conformation of the bipiperidine rings, which are likely to adopt chair conformations. It would also reveal the planarity of the ethynylbenzoic acid moiety and the spatial relationship between the different parts of the molecule. Furthermore, intermolecular interactions such as hydrogen bonding involving the carboxylic acid group and van der Waals forces, which dictate the crystal packing, can be elucidated. nih.gov

Chromatographic Methods (HPLC, GC-MS): Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, byproducts, and any potential isomers, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the analysis of this compound. helixchrom.comnih.gov A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid, would be a typical setup. helixchrom.comnih.gov A UV detector, set to a wavelength where the aromatic ring absorbs, would be suitable for detection. This method can be used to determine the purity of a sample with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and thermal lability of the Boc group and the carboxylic acid, direct analysis by GC-MS is challenging. oup.com Derivatization of the carboxylic acid to a more volatile ester, for example, a methyl or silyl (B83357) ester, would likely be necessary for successful GC-MS analysis. oup.com This technique could then be used to identify and quantify volatile impurities.

Hyphenated Techniques and Advanced Spectroscopic Methodologies for Complex Mixture Analysis

The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides powerful tools for the analysis of complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. bioanalysis-zone.comsciex.com It is particularly useful for identifying impurities and degradation products, even at very low levels. As the compound is a PROTAC linker, LC-MS is a critical tool for its characterization and for studying its stability and metabolism. thermofisher.comlcms.cz

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For the unambiguous identification of unknown impurities or metabolites, LC-NMR can be employed. This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information on each component of a mixture.

These advanced spectroscopic and analytical techniques, when used in concert, provide a comprehensive understanding of the chemical and physical properties of this compound, which is crucial for its application in fields such as medicinal chemistry and materials science.

Computational Chemistry and Theoretical Studies of Boc Bipiperidine Ethynylbenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For Boc-bipiperidine-ethynylbenzoic acid, this involves finding the minimum energy conformation of the flexible bipiperidine ring system, the orientation of the Boc protecting group, and the spatial arrangement of the ethynylbenzoic acid moiety.

Once the geometry is optimized, a wealth of information about the molecule's electronic properties can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map is vital for understanding intermolecular interactions, as it highlights electron-rich (negative potential) and electron-poor (positive potential) regions. Such information is critical for predicting how the molecule will interact with other molecules, including potential binding partners.

Table 1: Representative DFT-Calculated Electronic Properties of a Boc-bipiperidine Derivative

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Note: The data in this table is representative and based on typical values for similar organic molecules. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis, Flexibility, and Solvent Effects

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and the influence of the surrounding environment, such as a solvent.

For a molecule with multiple rotatable bonds like this compound, MD simulations are essential for exploring its vast conformational landscape. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

Solvent effects are another critical aspect that MD simulations can address. The presence of a solvent, such as water, can significantly influence a molecule's conformation and properties. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules, providing a realistic representation of its behavior in solution. This is crucial for bridging the gap between theoretical calculations and experimental observations, which are often performed in solution.

Quantum Mechanical (QM) Studies of Reaction Pathways, Transition States, and Mechanistic Insights

Quantum Mechanical (QM) methods, including DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, QM studies can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By calculating the activation energies for different possible reaction pathways, researchers can predict which mechanism is most likely to occur. This level of mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes. For example, QM studies could be used to investigate the reactivity of the ethynyl (B1212043) group or the stability of the Boc protecting group under various conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties. By calculating these parameters and comparing them to experimental spectra, researchers can validate their theoretical models and gain a more detailed understanding of the molecule's structure and electronic properties.

For this compound, DFT calculations can predict various spectroscopic data, including:

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR data to confirm the molecular structure and stereochemistry.

Infrared (IR) spectra: Vibrational frequencies and intensities can be computed to help assign the peaks in an experimental IR spectrum to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) spectra: Electronic excitation energies and oscillator strengths can be calculated to predict the wavelengths of maximum absorption in the UV-Vis spectrum.

The agreement between predicted and experimental spectra provides confidence in the accuracy of the computational model and the derived structural and electronic information.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Structurally Similar Compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (ppm)7.85 (Aromatic CH)7.90
¹³C NMR Chemical Shift (ppm)168.2 (C=O)167.5
IR Frequency (cm⁻¹)1715 (C=O stretch)1710

Note: This table provides an illustrative comparison. Actual data for this compound would require specific calculations and experimental measurements.

In Silico Analysis of Ligand-Target Interactions and Binding Site Characterization for Derivatives

Computational methods, often referred to as in silico techniques, are widely used in drug discovery to predict how a molecule might interact with a biological target, such as a protein. Molecular docking is a key in silico method that predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a target protein.

Docking simulations place the ligand into the binding site of the protein and calculate a "docking score," which estimates the binding affinity. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is crucial for understanding the molecular basis of binding and for designing new derivatives with improved potency and selectivity.

By analyzing the binding site, researchers can identify opportunities to modify the ligand to create additional favorable interactions. For example, if a region of the binding site is hydrophobic, adding a hydrophobic group to the ligand in the corresponding position could enhance binding. This iterative process of in silico design and analysis can significantly accelerate the discovery of new drug candidates.

Role of Boc Bipiperidine Ethynylbenzoic Acid As a Versatile Synthetic Building Block and Molecular Scaffold

Application in High-Throughput Synthesis and Combinatorial Chemistry for Chemical Libraries

While specific examples of the use of Boc-bipiperidine-ethynylbenzoic acid in large-scale combinatorial libraries are not widely reported in publicly available literature, its structure is well-suited for such applications. The compound possesses two primary points for diversification: the carboxylic acid group and the terminal alkyne. This dual functionality allows for the parallel synthesis of a wide array of derivatives.

The benzoic acid moiety can be readily converted into an amide library through coupling with a diverse set of amines. Similarly, the ethynyl (B1212043) group is a versatile handle for various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction would allow for the facile introduction of a wide range of azide-containing fragments. The Boc-protecting group on the bipiperidine nitrogen offers an additional site for modification following deprotection.

A hypothetical combinatorial library synthesis utilizing this compound could involve the following steps:

Coupling of the carboxylic acid with a set of diverse amines.

Reaction of the alkyne group with a library of azides via CuAAC.

Removal of the Boc protecting group and subsequent acylation or alkylation of the secondary amine.

This strategy would enable the rapid generation of a large number of structurally distinct molecules, which is the primary goal of high-throughput synthesis and combinatorial chemistry. nih.govresearchgate.net

Construction of Macrocyclic, Oligomeric, and Polymeric Architectures

The rigid bipiperidine and ethynyl components of this compound make it an intriguing candidate for the construction of ordered molecular architectures such as macrocycles, oligomers, and polymers.

Macrocycles: The linear, rigid nature of the ethynylbenzoic acid portion combined with the more flexible bipiperidine unit can be exploited in macrocyclization reactions. For instance, intramolecular coupling reactions could be designed to form cyclic structures. The Boc-protecting group allows for the selective unmasking of a reactive site, which can be crucial in directing the desired cyclization pathway. nih.gov

Oligomers and Polymers: this compound can be envisioned as a monomeric unit for the synthesis of novel oligomers and polymers. nih.govnih.gov The bifunctional nature of the molecule (carboxylic acid and alkyne) allows for its participation in step-growth polymerization reactions. For example, polymerization could be achieved through Sonogashira coupling of the alkyne with a suitable dihaloaromatic comonomer, or through the formation of polyamide chains via the carboxylic acid group. The resulting polymers would feature the bipiperidine unit as a recurring motif in the backbone, potentially imparting unique conformational and material properties.

Integration into Peptidomimetic and Proteomimetic Scaffolds for Biological Research

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. nih.gov The bipiperidine core of this compound can serve as a rigid scaffold to mimic dipeptide units in a peptide chain. researchgate.net This constrained conformation can help to lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for biological targets.

The benzoic acid group can act as a C-terminal mimic or be used to attach the scaffold to other amino acids or a solid support for further peptide synthesis. The ethynyl group provides a site for the attachment of various side-chain mimics or for cyclization to create constrained cyclic peptidomimetics. The synthesis of DNA-encoded libraries of bicyclic peptoids has demonstrated the utility of such constrained structures in identifying high-affinity ligands. nih.gov

Precursor for Advanced Organic Materials and Functional Polymers

The combination of a rigid aromatic ring, a conjugated alkyne, and a saturated heterocyclic system in this compound suggests its potential as a precursor for advanced organic materials. The ethynylbenzoic acid moiety is a structural element found in precursors to rigid-rod polymers, which are known for their high thermal stability and mechanical strength.

Functional polymers could be synthesized by incorporating this molecule into polymer backbones, as discussed in section 7.2. The bipiperidine unit could introduce basicity and potential for post-polymerization modification, leading to materials with interesting pH-responsive or metal-coordinating properties. Furthermore, the inherent chirality of the bipiperidine unit, if used in an enantiomerically pure form, could lead to the development of chiral polymers for applications in catalysis or separations.

Framework for Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The structural features of this compound make it a candidate for designing self-assembling systems. The benzoic acid group can participate in hydrogen bonding, either through self-dimerization or with other hydrogen bond donors and acceptors.

Research Applications in Medicinal Chemistry and Chemical Biology Pre Clinical Focus

Design and Synthesis of Novel Ligands, Inhibitors, and Chemical Probes for Biological Systems

The primary application of Boc-bipiperidine-ethynylbenzoic acid in pre-clinical research is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The structure of this compound is tailored for this purpose. It contains:

A Boc-protected bipiperidine moiety , which provides a specific length and conformation to the linker.

An ethynyl (B1212043) (alkyne) group , which is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific attachment of another molecule, typically a ligand for an E3 ubiquitin ligase that has been modified with an azide (B81097) group. medchemexpress.com

A benzoic acid group , which can be activated and coupled to a ligand for a target protein.

A notable example of its use is in the synthesis of ARD-61, where it serves as the linker component. medchemexpress.comglpbio.com The synthesis involves coupling the benzoic acid end of the molecule to a ligand for the target protein and using the alkyne end to attach to an E3 ligase ligand. While its principal use is in PROTACs, the structural motifs could theoretically be incorporated into other complex molecules, but its predominant documented role is as an alkyl/ether-based PROTAC linker. medchemexpress.comglpbio.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives through In Vitro Assays and Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would focus on how modifications to its structure affect the properties of the resulting PROTAC.

Key structural aspects of this compound that would be subject to SAR studies include:

Linker Length and Composition : The bipiperidine unit's length and rigidity are critical for orienting the target protein and the E3 ligase optimally to form a productive ternary complex. SAR studies would involve synthesizing analogues with different linker lengths and compositions to investigate the impact on degradation efficiency.

Attachment Points : The positions of the ethynyl and benzoic acid groups determine the connection points for the two ligands. Modifying these positions could alter the geometry of the final PROTAC.

Physicochemical Properties : Modifications to the linker can influence the solubility, permeability, and metabolic stability of the resulting PROTAC.

While the principles of SAR are directly applicable, specific and detailed public research, including comprehensive data from in vitro assays or computational modeling focused solely on a series of this compound derivatives, is not extensively documented in available literature. Such studies are often proprietary to the organizations developing specific PROTAC molecules.

Investigation of Potential Biological Targets and Pathways Using Compound Derivatives In Vitro

The derivatives of this compound, primarily PROTACs, are not themselves direct inhibitors of biological targets. Instead, they are tools to induce the degradation of specific proteins. Therefore, the biological targets investigated are determined by the "warhead" ligand attached to the benzoic acid end of the linker.

For instance, if a ligand for a specific kinase is attached, the resulting PROTAC will target that kinase for degradation. This allows researchers to study the downstream effects of removing that kinase from a biological system, providing insights into its role in various cellular pathways. The linker's role is to facilitate this degradation, and its own intrinsic biological activity is designed to be minimal. The PROTAC ARD-61, synthesized using this linker, is an example of such a derivative designed to target a specific protein for degradation. medchemexpress.comglpbio.com

Development of Fluorescent and Affinity Probes for Cellular and Molecular Imaging Research

The structural features of this compound, particularly the alkyne group, make it suitable for incorporation into chemical probes. Fluorescent probes are molecules that can be used to visualize and track biological processes, while affinity probes are used to isolate and identify binding partners of a molecule.

A fluorescent probe could be developed by attaching a fluorophore to the this compound scaffold. The alkyne group is particularly useful for this, as it can be readily coupled to an azide-modified fluorophore via click chemistry. Such a probe could be used to:

Track the distribution of a PROTAC within a cell.

Study the formation of the ternary complex in cellular imaging experiments.

Similarly, an affinity probe could be created by attaching a tag, such as biotin, to the molecule. This would allow researchers to perform pulldown experiments to identify the proteins that interact with the PROTAC or to verify target engagement. While the potential for developing such probes exists due to the compound's chemical handles, specific examples of fluorescent or affinity probes derived directly from this compound are not widely reported in scientific literature.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to predict the activity and properties of molecules. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of PROTACs containing the this compound linker, QSAR modeling could be used to:

Predict the degradation efficiency (DC50 and Dmax values) based on structural modifications of the linker.

Model the influence of linker properties (e.g., length, flexibility, polarity) on the formation of the ternary complex.

Predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting PROTACs.

These models rely on having a dataset of structurally related compounds with measured biological activity. While QSAR is a standard tool in drug discovery, specific QSAR models and chemoinformatic studies focused on this compound derivatives are not publicly available.

Strategies for Target Identification and Validation in Pre-clinical Drug Discovery Research

Derivatives of this compound can be valuable tools in the early stages of drug discovery for target identification and validation. By creating a PROTAC that degrades a specific protein of interest, researchers can mimic the effect of a long-term inhibitor and study the physiological consequences of removing that protein.

This approach, often referred to as "chemical knockdown," can be used to:

Validate a protein as a drug target : If the degradation of a protein leads to a desirable therapeutic effect in a disease model, it validates that protein as a potential target for drug development.

Identify new drug targets : By observing the broader cellular effects of degrading a specific protein, researchers may uncover new pathways and potential targets.

The use of this compound as a linker enables the rapid synthesis of a variety of PROTACs against different targets, facilitating these target validation studies.

Applications in Materials Science and Supramolecular Chemistry

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There is no available scientific literature detailing the use of Boc-bipiperidine-ethynylbenzoic acid as a linker or ligand in the synthesis of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). While benzoic acid derivatives are common building blocks for these porous materials, the specific structure of this compound has not been reported in this context.

Development of Conjugated Polymers and Functional Materials with Tailored Properties

No research has been published on the polymerization of this compound to form conjugated polymers. The presence of the ethynyl (B1212043) group could theoretically enable such polymerization reactions, but this potential has not been explored in the available literature.

Self-Assembly Strategies for Ordered Nanostructures and Soft Materials

There are no studies describing the self-assembly of this compound into ordered nanostructures or soft materials. The molecule possesses both hydrogen-bonding capabilities (carboxylic acid) and a bulky, sterically demanding bipiperidine unit, which could influence supramolecular organization. However, no research has been conducted to investigate these properties.

Application as a Cross-linking Agent, Monomer, or Linker in Polymer Chemistry and Network Formation

While the molecule's structure suggests it could act as a monomer or a specialized linker in polymer chemistry, there is no evidence in the published literature of it being used as a cross-linking agent or in the formation of polymer networks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.